(E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
(E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound's synthesis involves organophosphorus reactions, demonstrating how certain precursors can be transformed into thiazole derivatives with significant yields. This process highlights the compound's utility in synthesizing organophosphorus compounds with potential applications in materials science and chemistry (Pedersen & Lawesson, 1974).
- It has also been involved in the synthesis of fluorescent molecular probes, indicating its role in developing new diagnostic tools and research methodologies for studying biological events and processes (Diwu et al., 1997).
Reactivity and Applications in Organic Synthesis
- Research on its reactivity with aromatic aldehydes and ketones sheds light on the compound's versatility in organic synthesis, providing pathways to create a variety of acrylates and alkylidene derivatives. This highlights its importance in synthetic organic chemistry and the development of new synthetic methods (Alvarez-Ibarra et al., 1989).
- Studies on the synthesis of benzothiazoles from related precursors, including efforts to develop new compounds with potential pharmacological activities, further illustrate the compound's role in medicinal chemistry and drug discovery (Meroni et al., 2009).
Applications in Ligand Design and Antimicrobial Activity
- The compound has been used in designing Schiff base ligands with antimicrobial activity, showcasing its application in developing new antimicrobial agents and exploring the relationship between structure and biological activity (Vinusha et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been found to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it could influence the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are readily absorbed and distributed in the body .
Result of Action
Based on the properties of similar compounds, it could potentially have anti-inflammatory and anti-arthritic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be enhanced or inhibited by the presence of certain ions or other compounds in the environment .
Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)sulfonylpropanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-5-26-17(22)16-12(2)20(3)18(27-16)19-15(21)10-11-28(23,24)14-8-6-13(25-4)7-9-14/h6-9H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVBMVMTVZRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.